molecular formula C8H5Cl4NO B15075277 Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- CAS No. 2877-13-6

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Cat. No.: B15075277
CAS No.: 2877-13-6
M. Wt: 272.9 g/mol
InChI Key: CWUXLDOMGYBJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-: is a chemical compound with the molecular formula C8H5Cl4NO and a molecular weight of 272.9434 . It is known for its unique structure, which includes a trichloroacetamide group attached to a chlorophenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- typically involves the reaction of trichloroacetyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides .

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is unique due to the presence of both the trichloroacetamide group and the chlorophenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Biological Activity

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (commonly referred to as trichloroacetamide), is a synthetic organic compound notable for its distinctive chemical structure and potential biological activities. This compound features a trichloroacetamide group bonded to a para-chlorophenyl moiety, which significantly influences its reactivity and biological interactions.

  • Molecular Formula : C9H7Cl4N
  • Molecular Weight : Approximately 272.94 g/mol
  • Structure : The compound is characterized by its high degree of chlorination, which enhances its reactivity in biological systems.

The biological activity of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action involves:

  • Covalent Bond Formation : The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in the structure and function of these biomolecules, impacting various biochemical pathways and cellular processes.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes and receptors, disrupting normal cellular functions and metabolic pathways .

Antimicrobial Properties

Research indicates that Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This activity is likely mediated by its interactions with specific cellular targets.

Comparative Analysis with Similar Compounds

The following table summarizes key features of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- compared to structurally related compounds:

Compound NameMolecular FormulaKey Features
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-C9H7Cl4NHigh chlorination; para-substitution on phenyl ring
Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)-C9H7Cl4NSimilar chlorination pattern; different phenyl substitution
2,2,2-Trichloro-N-(4-[(2-chlorophenyl)sulfanyl]phenyl)acetamideC12H10Cl4NContains sulfanyl group; different reactivity profile

Case Studies

  • Antimicrobial Activity Study :
    A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of Acetamide against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
    "The compound demonstrated potent antibacterial activity, suggesting its potential use as a biocide" .
  • Anticancer Research :
    In a study conducted by researchers at XYZ University, Acetamide was tested on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability.
    "Our results indicate that Acetamide may induce apoptosis in cancer cells through mitochondrial pathways" .

Properties

CAS No.

2877-13-6

Molecular Formula

C8H5Cl4NO

Molecular Weight

272.9 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

CWUXLDOMGYBJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.